7-Bromo-5-methyl-2-(piperidin-1-ylmethyl)thieno[3,2-c]pyridin-4-one
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Overview
Description
7-Bromo-5-methyl-2-(piperidin-1-ylmethyl)thieno[3,2-c]pyridin-4-one is a heterocyclic compound that contains a thieno[3,2-c]pyridine core structure
Preparation Methods
The synthesis of 7-Bromo-5-methyl-2-(piperidin-1-ylmethyl)thieno[3,2-c]pyridin-4-one typically involves multi-step organic synthesis. One common synthetic route includes the following steps:
Formation of the thieno[3,2-c]pyridine core: This can be achieved through cyclization reactions involving appropriate starting materials such as 2-aminopyridine and α-bromo ketones.
Introduction of the piperidin-1-ylmethyl group: This step involves nucleophilic substitution reactions where the piperidine ring is introduced to the core structure.
Bromination: The final step involves the bromination of the compound to introduce the bromine atom at the desired position.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of scalable reaction conditions.
Chemical Reactions Analysis
7-Bromo-5-methyl-2-(piperidin-1-ylmethyl)thieno[3,2-c]pyridin-4-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
7-Bromo-5-methyl-2-(piperidin-1-ylmethyl)thieno[3,2-c]pyridin-4-one has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for its activity against certain biological targets.
Biological Studies: It is used in research to understand its interactions with various enzymes and receptors.
Industrial Applications: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-Bromo-5-methyl-2-(piperidin-1-ylmethyl)thieno[3,2-c]pyridin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar compounds to 7-Bromo-5-methyl-2-(piperidin-1-ylmethyl)thieno[3,2-c]pyridin-4-one include other thieno[3,2-c]pyridine derivatives and piperidine-containing compounds These compounds may share similar chemical properties and biological activities but differ in their specific substituents and overall structure
Properties
Molecular Formula |
C14H17BrN2OS |
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Molecular Weight |
341.27 g/mol |
IUPAC Name |
7-bromo-5-methyl-2-(piperidin-1-ylmethyl)thieno[3,2-c]pyridin-4-one |
InChI |
InChI=1S/C14H17BrN2OS/c1-16-9-12(15)13-11(14(16)18)7-10(19-13)8-17-5-3-2-4-6-17/h7,9H,2-6,8H2,1H3 |
InChI Key |
YSBFNNQHZVGURK-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C2=C(C1=O)C=C(S2)CN3CCCCC3)Br |
Origin of Product |
United States |
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